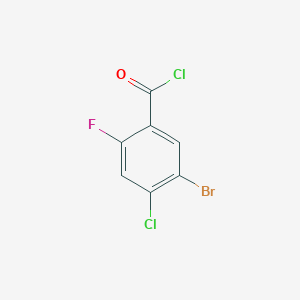

5-Bromo-4-chloro-2-fluorobenzoyl chloride

描述

5-Bromo-4-chloro-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride derivative with a benzoyl chloride backbone substituted with bromine (position 5), chlorine (position 4), and fluorine (position 2). This compound is of significant interest in organic synthesis, particularly as a reactive intermediate for introducing halogenated benzoyl groups into pharmaceuticals, agrochemicals, or polymers. The electron-withdrawing nature of the halogens enhances the electrophilicity of the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution reactions.

属性

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOSNGXRTARIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

As a benzoyl chloride derivative, 5-Bromo-4-chloro-2-fluorobenzoyl chloride is likely to act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters, respectively. The bromo, chloro, and fluoro substituents on the benzene ring can influence the reactivity of the compound and the selectivity of its reactions.

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific reactions it’s involved in. As a reagent, its primary role is to facilitate the formation of new chemical bonds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture. Also, its reactivity can be influenced by factors such as temperature, solvent, and the presence of catalysts.

生化分析

Biochemical Properties

5-Bromo-4-chloro-2-fluorobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through nucleophilic substitution reactions, where it can replace a hydrogen atom in a molecule with its own structure. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate. Additionally, it can form covalent bonds with amino acids like serine and cysteine, leading to the modification of protein function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and affecting downstream signaling pathways. It has also been observed to induce oxidative stress in cells, resulting in the upregulation of antioxidant genes and proteins. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds with specific amino acid residues. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can act as an electrophile, reacting with nucleophilic groups in biomolecules such as DNA and proteins. These interactions can lead to changes in gene expression by modifying transcription factors or directly interacting with DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to light or heat. Over time, its inhibitory effects on enzymes and cellular processes may diminish as the compound degrades. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and stress response proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to its reactivity and potential to form harmful byproducts. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially leading to toxicity. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, resulting in altered levels of metabolites and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion transporters, facilitating its uptake into cells. Once inside, the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.

生物活性

5-Bromo-4-chloro-2-fluorobenzoyl chloride is a halogenated aromatic compound with potential applications in medicinal chemistry and material science. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A benzoyl group

- Halogen substituents (bromine, chlorine, and fluorine)

This unique combination of halogens contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Bromination : Introduction of bromine into the aromatic ring.

- Chlorination : Substitution of chlorine at the para position relative to the bromine.

- Fluorination : Addition of fluorine at the ortho position.

- Acylation : Formation of the benzoyl chloride.

The synthetic routes are optimized for yield and purity, with research indicating that modifications can enhance efficiency and scalability for industrial applications .

The biological activity of this compound is largely determined by its ability to interact with various biological targets. Notably, it has been studied for its role in:

- Antimicrobial Activity : Compounds derived from this structure have shown efficacy against bacteria and fungi, potentially through the inhibition of essential enzymes or disruption of cell membranes.

- Anticancer Properties : Research indicates that derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 20–50 µg/mL .

- Anticancer Activity : In vitro studies on cancer cell lines have shown that modifications to the benzoyl chloride structure can enhance cytotoxicity. For example, a derivative was tested against breast cancer cell lines, resulting in a reduction in cell viability by over 70% at concentrations above 10 µM .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects:

- Genotoxicity : Studies have indicated potential mutagenic effects in bacterial assays (Ames test), suggesting caution in therapeutic applications .

- Safety Data : Safety assessments indicate that exposure can lead to respiratory irritation and skin sensitization. Proper handling protocols are recommended during synthesis and application .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-4-chloro-2-fluorobenzoyl chloride is commonly utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the development of various pharmaceutical compounds, particularly those targeting specific biological pathways due to its ability to form stable covalent bonds with nucleophiles. This property is crucial in designing drugs that require precise molecular interactions with biological targets.

Reactivity and Functionalization

The presence of multiple halogen atoms in the molecule enhances its reactivity, allowing it to undergo various substitution reactions. For instance, it can participate in nucleophilic substitutions where nucleophiles replace the chlorine atom, leading to the formation of new compounds with potentially useful biological activities. Additionally, its reactivity can be exploited in coupling reactions to form larger molecular frameworks.

Pharmaceutical Applications

Drug Development

The compound has been investigated for its role as an intermediate in synthesizing therapeutic agents. For example, derivatives of this compound have been explored for their potential use as inhibitors of specific enzymes involved in disease processes, such as beta-secretase inhibitors for Alzheimer's disease treatment . The ability to modify the compound's structure through various synthetic routes allows researchers to tailor its properties for enhanced efficacy and reduced side effects.

Case Study: SGLT2 Inhibitors

A notable application is its use in the synthesis of SGLT2 inhibitors, which are currently being studied for diabetes therapy. The synthesis process involves several steps, including bromination and acylation, demonstrating the compound's utility in developing drugs that target glucose reabsorption pathways . This highlights the compound's significance in addressing metabolic disorders.

Agrochemical Applications

This compound also finds applications in agrochemicals, particularly as a building block for herbicides and pesticides. Its halogenated structure can enhance the biological activity of agrochemical formulations, improving their effectiveness against pests and weeds while potentially reducing environmental impact through targeted action.

Material Science

In material science, this compound can be used to develop new materials with specific properties. The incorporation of halogens into polymer matrices can alter their thermal and mechanical properties, leading to advancements in materials used for coatings, plastics, and other applications where chemical stability and resistance are critical.

相似化合物的比较

Structural and Reactivity Differences

The compound’s reactivity and physicochemical properties are influenced by the number, position, and electronegativity of its substituents. Below is a comparative analysis with structurally related halogenated benzoyl chlorides:

a) 4-Bromobenzoyl Chloride (CAS 586-75-4)

- Substituents : Single bromine at the para position (C4).

- Reactivity : Moderate electrophilicity due to the electron-withdrawing bromine, which activates the carbonyl toward nucleophilic attack.

- Safety : Requires stringent handling precautions, including immediate skin decontamination with water and soap upon contact .

- Applications : Used in peptide coupling and as a building block in pharmaceutical synthesis.

b) 2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- The benzylamine group introduces distinct reactivity, favoring amine-based reactions rather than acylations. Its synthesis involves reductive amination and halogenation steps .

c) 5-Bromo-4-chloro-2-fluorobenzoyl Chloride

- Substituents : Bromine (C5), chlorine (C4), fluorine (C2).

- Reactivity: Enhanced electrophilicity compared to mono-halogenated analogues due to cumulative electron-withdrawing effects. Fluorine’s strong inductive effect further polarizes the carbonyl, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Safety Considerations: Likely more corrosive than mono-halogenated derivatives, necessitating enhanced personal protective equipment (PPE) during handling.

Hypothetical Physical Properties Comparison

Key Findings from Literature

- Synthetic Challenges : Multi-halogenated benzoyl chlorides often require sequential halogenation steps to avoid steric clashes and regioselectivity issues.

- Thermal Stability: The presence of fluorine (C2) may reduce thermal stability compared to non-fluorinated analogues due to weaker C-F bond strength.

- Market Applications : Halogenated benzoyl chlorides are increasingly demanded in high-value sectors like oncology drug development, where halogen atoms improve binding affinity to biological targets .

准备方法

Bromination of 4-Chloro-2-fluorobenzoic Acid

Reaction conditions: The bromination is performed in glacial acetic acid with bromine and nitric acid as reagents, under an ice bath to control temperature. Silver nitrate aqueous solution is added dropwise to catalyze the reaction.

Mechanism and selectivity: The electrophilic aromatic substitution preferentially occurs at the 5-position due to the directing effects of the chloro and fluoro substituents.

Work-up: After completion, the mixture is warmed to ambient temperature, and the product is isolated by separation, washing, and drying.

Outcome: This step yields 5-bromo-4-chloro-2-fluorobenzoic acid with high selectivity and minimal isomer by-products.

Conversion to 5-Bromo-4-chloro-2-fluorobenzoyl Chloride

Chlorinating agents: Thionyl chloride is commonly used, reacting with the brominated benzoic acid under nitrogen atmosphere at approximately 80°C for several hours.

Reaction details: The acid chloride formation proceeds via reflux with excess thionyl chloride, followed by removal of excess reagent under reduced pressure.

Alternative agents: Oxalyl chloride can also be employed, often with catalytic amounts of dimethylformamide (DMF) to activate the reagent and increase reaction rate.

Purification: The crude acid chloride is typically purified by distillation or recrystallization from suitable solvents.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | 4-chloro-2-fluorobenzoic acid, Br₂, HNO₃, AgNO₃ (aq), glacial acetic acid, 0°C to RT | ~80% | High regioselectivity, no isomers |

| Acid chloride formation | 5-bromo-4-chloro-2-fluorobenzoic acid, SOCl₂, N₂ atmosphere, 80°C, 4 h | >90% | Excess SOCl₂ removed by distillation |

| Optional intermediate formation | Reaction with N,O-dimethylhydroxylamine hydrochloride and pyridine in dichloromethane at 0°C to RT | 99% (intermediate) | Used in further synthetic routes |

The bromination step is highly efficient with yields around 80%, producing the desired 5-bromo isomer exclusively due to the directing effects of chloro and fluoro substituents.

The acid chloride formation using thionyl chloride is robust and scalable, with yields exceeding 90%. The reaction benefits from an inert atmosphere and controlled temperature to avoid side reactions.

An alternative approach involves first converting the acid to an intermediate N-methoxy-N-methyl amide, which can then be reacted with methyl Grignard reagents to yield ketone derivatives. This route offers advantages in terms of purity and yield for downstream applications.

The use of DMF as a catalyst in the chlorination step with oxalyl chloride accelerates the reaction and improves conversion rates.

Purification typically involves washing with aqueous acid/base solutions and drying over anhydrous magnesium sulfate, followed by rotary evaporation or distillation.

| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | 80°C, 4 hours, N₂ atmosphere | High yield, easy removal of excess reagent | Corrosive fumes, requires careful handling |

| Oxalyl chloride (COCl)₂ + DMF catalyst | Room temperature to reflux | Faster reaction, catalytic DMF improves efficiency | More expensive, generates CO and CO₂ gases |

The bromination step requires precise temperature control to avoid polybromination or formation of undesired isomers.

The acid chloride formation must be conducted under inert atmosphere to prevent hydrolysis.

Waste management is critical due to the corrosive nature of reagents and by-products, especially when using thionyl chloride or oxalyl chloride.

The reaction solvents and reagents should be chosen to balance cost, environmental impact, and ease of purification.

The preparation of this compound involves a two-step process starting from 4-chloro-2-fluorobenzoic acid: selective bromination at the 5-position followed by conversion of the brominated acid to the acid chloride using chlorinating agents such as thionyl chloride or oxalyl chloride. The methods exhibit high yields, regioselectivity, and scalability for industrial applications. Alternative synthetic routes involving amide intermediates provide further versatility for downstream chemical transformations.

常见问题

Q. What are the optimal reaction conditions for synthesizing 5-Bromo-4-chloro-2-fluorobenzoyl chloride from its benzoic acid precursor?

- Methodological Answer: The synthesis typically involves converting the corresponding benzoic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Key parameters include:

- Reagent Choice: Thionyl chloride is commonly used due to its efficiency, but oxalyl chloride may reduce side reactions with moisture-sensitive substrates .

- Solvent Selection: Dichloromethane (DCM) or benzene under reflux (4–12 hours) ensures complete conversion. Lower temperatures (0–20°C) in DCM minimize decomposition .

- Catalysis: Adding catalytic N,N-dimethylformamide (DMF) or N-methylacetamide accelerates the reaction by generating reactive intermediates.

- Monitoring: Track progress via TLC or in-situ FT-IR to confirm disappearance of the carboxylic acid peak (~1700 cm⁻¹).

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodological Answer: After synthesis, purify the crude product using:

- Distillation: Remove excess thionyl chloride under reduced pressure (e.g., rotary evaporation).

- Recrystallization: Use non-polar solvents like hexane or toluene to isolate the acyl chloride as a crystalline solid .

- Column Chromatography: For highly contaminated samples, employ silica gel with a gradient of ethyl acetate/hexane (1–5% v/v) to separate byproducts.

- Analytical Validation: Confirm purity via ¹H/¹³C NMR (e.g., absence of residual solvent peaks) and HPLC (≥95% purity) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer:

- Handling: Use PPE (gloves, goggles, fume hood) due to its corrosive nature (GHS Category 1B for skin corrosion). Avoid contact with water or alcohols to prevent violent hydrolysis .

- Storage: Keep in airtight, moisture-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccants like molecular sieves can prolong stability .

- Disposal: Neutralize residual amounts with cold sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved when characterizing derivatives of this compound?

- Methodological Answer: Contradictions often arise from isomerization or halogen interactions. Mitigate via:

- Multi-Technique Validation: Combine ¹⁹F NMR (to confirm fluorine environment) and X-ray crystallography (using SHELXL for structural refinement) .

- Isotopic Labeling: Use deuterated analogs to distinguish overlapping proton signals.

- Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify anomalies .

Q. What strategies mitigate halogen exchange or displacement during nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer: Halogen scrambling is common under basic conditions. Strategies include:

- Temperature Control: Perform reactions at ≤0°C to suppress nucleophilic attack on halogens.

- Solvent Polarity: Use low-polarity solvents (e.g., THF) to stabilize the acyl chloride intermediate.

- Non-Nucleophilic Bases: Employ Hünig’s base (DIPEA) instead of pyridine to avoid side reactions .

- In-Situ Monitoring: Use LC-MS to detect halogen exchange products early and adjust conditions.

Q. How can computational methods predict regioselectivity in cross-coupling reactions using this benzoyl chloride as a substrate?

- Methodological Answer:

- DFT Calculations: Model transition states to predict preferential coupling sites (e.g., Suzuki-Miyaura at bromine vs. chlorine).

- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., para to fluorine) for nucleophilic attack .

- Experimental Correlation: Validate predictions with Pd-catalyzed couplings and compare yields/selectivity across substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields reported for similar synthetic routes (e.g., thionyl chloride vs. oxalyl chloride)?

- Methodological Answer: Contradictions often stem from:

- Impurity Profiles: Oxalyl chloride may generate fewer acid chlorides but higher purity (no sulfur byproducts) .

- Moisture Sensitivity: Trace water in solvents can hydrolyze the product, reducing yields. Use rigorous drying protocols (e.g., activated molecular sieves).

- Scale Effects: Pilot-scale reactions may require longer reaction times due to heat transfer limitations.

Safety and Environmental Considerations

Q. What are the environmental risks of this compound, and how can they be mitigated in lab settings?

- Methodological Answer:

- Aquatic Toxicity: The compound is toxic to aquatic life (WGK 3). Use closed-loop systems for waste collection .

- Spill Management: Absorb spills with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

- Green Alternatives: Explore enzymatic or catalytic methods to reduce halogenated waste generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。